5-Hydroxy-2-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]pyran-4-one
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Description
Scientific Research Applications
Synthetic Methods and Chemical Properties
One-Pot Synthesis Techniques : Research shows efficient one-pot synthesis routes for creating derivatives of pyran-4-one, such as 3-[1-aryl(alkyl)-2-pyridin-2-yl-ethyl]-4-hydroxy-6-methyl-2H-pyran-2-ones, under catalyst-free conditions. This method highlights the use of inexpensive materials and a simple work-up process, which is beneficial for producing biologically active products with high yields (Hoseinpour et al., 2020).
NMR Screening for Derivatives : A study on the marine-derived fungus Leptosphaerulina sp. discovered new 6-methylpyridinone derivatives through 1H NMR prescreening. These compounds, including new structures, were identified by comprehensive spectral analysis, demonstrating the potential for discovering novel molecules with significant chemical and biological properties (Chen et al., 2017).
Quantum-Chemical Studies : Investigations into the electronic structure and ligand-receptor binding mechanisms of pyridin-4(1H)-one and pyran-4-one derivatives reveal insights into their geometric and electronic characteristics. These studies offer predictions on how these compounds might interact with biological receptors, aiding in the design of potential therapeutic agents (Rogachevskii et al., 2009).
Biological Activities
Phytotoxic Activity : Research into the synthesis of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one and their phytotoxic activity on various plant species suggests potential applications in agriculture for weed management or as lead structures for developing more active phytotoxic products (Demuner et al., 2009).
Corrosion Inhibition : Studies on soluble pyran derivatives, such as 4-Hydroxy-6-methyl-3-(3-quinolin-8-yl-acryloyl)-pyran-2-one (HMQP), as corrosion inhibitors for mild steel in acidic solutions, have shown promising results. These compounds exhibit high inhibition efficiency, suggesting their potential application in protecting metals against corrosion (Khattabi et al., 2019).
Properties
IUPAC Name |
5-hydroxy-2-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]pyran-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-3-7-18(9-13-6-4-5-12(2)17-13)10-14-8-15(19)16(20)11-21-14/h1,4-6,8,11,20H,7,9-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDHMCDGDMBJJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN(CC#C)CC2=CC(=O)C(=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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